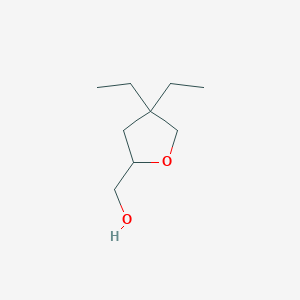

(4,4-Diethyloxolan-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(4,4-diethyloxolan-2-yl)methanol |

InChI |

InChI=1S/C9H18O2/c1-3-9(4-2)5-8(6-10)11-7-9/h8,10H,3-7H2,1-2H3 |

InChI Key |

ULHUOSDECVFQKG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(OC1)CO)CC |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 4,4 Diethyloxolan 2 Yl Methanol

Oxolane Ring-Opening Reactions

The oxolane ring, a type of cyclic ether, is generally more stable and less reactive than its three-membered counterpart, the oxirane (epoxide), due to significantly lower ring strain. libretexts.orgyoutube.com However, under specific conditions, particularly in the presence of strong acids, the ring can undergo cleavage.

The cleavage of the ether linkage in (4,4-Diethyloxolan-2-yl)methanol is typically achieved under strong acidic conditions. The reaction is initiated by the protonation of the ether oxygen atom, which transforms the hydroxyl group into a much better leaving group (water). openstax.org This activation is a crucial first step, as the hydroxide (B78521) ion is a poor leaving group.

The mechanism proceeds via a protonated intermediate. Following protonation, a nucleophile attacks one of the adjacent carbon atoms (C2 or C5), leading to the opening of the ring. The regioselectivity of the attack depends on the nature of the nucleophile and the stability of the potential carbocation intermediates.

SN1-like Pathway: If the reaction conditions favor the formation of a carbocation (e.g., in the absence of a strong nucleophile), the C-O bond at the more substituted carbon (C2) may break to form a secondary carbocation stabilized by the adjacent hydroxymethyl group. This carbocation would then be captured by the nucleophile.

SN2-like Pathway: With a strong nucleophile present (such as a halide ion from a hydrohalic acid), the reaction will proceed via an S_N2 mechanism. wikipedia.org In this case, the nucleophile will attack the less sterically hindered carbon atom, which is typically the C5 position.

For example, reaction with a strong acid like hydrobromic acid (HBr) would lead to the formation of a diol-containing alkyl bromide after the ring opening.

Direct nucleophilic attack on the oxolane ring of this compound without prior acid catalysis is generally unfavorable. Unlike epoxides, where high ring strain makes the ring susceptible to opening by strong nucleophiles, the five-membered tetrahydrofuran (B95107) ring is relatively strain-free and stable. libretexts.orgopenstax.org

The ether oxygen is a poor leaving group unless protonated. Therefore, strong nucleophiles such as Grignard reagents or organolithium compounds are unlikely to open the ring directly. Instead, they would preferentially react with the acidic proton of the primary alcohol group. The steric hindrance provided by the 4,4-diethyl groups further disfavors nucleophilic attack at the C5 position.

Functional Group Interconversions of the Primary Alcohol Moiety

The primary alcohol group is the most reactive site on the this compound molecule under most conditions and can undergo a variety of well-established transformations.

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. nih.gov

Oxidation to the aldehyde requires the use of mild, anhydrous oxidizing agents to prevent over-oxidation to the carboxylic acid. nptel.ac.in Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) are effective for this transformation. The reaction must be performed in the absence of water to prevent the formation of the gem-diol hydrate, which is readily oxidized further. libretexts.org

To achieve full oxidation to the corresponding carboxylic acid, stronger oxidizing agents are employed, typically in aqueous media. libretexts.org Reagents like potassium permanganate (B83412) (KMnO4) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) will efficiently convert the primary alcohol to a carboxylic acid. libretexts.orgnptel.ac.in The reaction proceeds via the intermediate aldehyde, which is rapidly hydrated and further oxidized. libretexts.org

| Oxidizing Agent | Solvent | Expected Product | Reaction Type |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | (4,4-Diethyloxolan-2-yl)carbaldehyde | Partial Oxidation |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | (4,4-Diethyloxolan-2-yl)carbaldehyde | Partial Oxidation |

| Potassium Permanganate (KMnO₄) | Aqueous base, then acid | 4,4-Diethyloxolane-2-carboxylic acid | Full Oxidation |

| Chromic Acid (H₂CrO₄) | Acetone/Water | 4,4-Diethyloxolane-2-carboxylic acid | Full Oxidation |

The primary hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification: The most common method for forming an ester from an alcohol is the Fischer esterification. This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. acs.org The reaction is an equilibrium process, and to drive it towards the product, the alcohol can be used in excess or water can be removed as it is formed. acs.org

Etherification: The formation of an ether from the hydroxyl group can be accomplished through various methods, with the Williamson ether synthesis being a classic example. This two-step process involves first deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in an S_N2 reaction to form the ether.

| Reaction Type | Reagents | Catalyst/Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Acetic Acid (CH₃COOH) | H₂SO₄ (catalytic), heat | (4,4-Diethyloxolan-2-yl)methyl acetate |

| Williamson Ether Synthesis | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Anhydrous THF | 2-(Methoxymethyl)-4,4-diethyloxolane |

| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | (4,4-Diethyloxolan-2-yl)methyl acetate |

Reactivity and Transformations at the 4,4-Diethyl Substituents

The 4,4-diethyl group on the oxolane ring consists of saturated C-C and C-H single bonds, which are generally non-polar and strong, rendering this part of the molecule relatively inert to many chemical transformations under standard laboratory conditions. illinois.edu

Significant transformations involving the ethyl groups would typically require harsh, high-energy conditions characteristic of free-radical reactions. wikipedia.org For instance, free-radical halogenation could be initiated by UV light in the presence of a halogen like bromine (Br₂) or chlorine (Cl₂). This would lead to a non-selective substitution of hydrogen atoms on the ethyl chains, resulting in a mixture of halogenated products. The selectivity would be low due to the presence of multiple secondary C-H bonds on the ethyl groups.

The primary role of the gem-diethyl group is often steric and conformational. This is known as the Thorpe-Ingold effect or gem-dialkyl effect, where the presence of two alkyl groups on the same carbon atom can alter the bond angles of the ring and influence the rate of cyclization or ring-opening reactions. ucla.edulucp.net In the context of this compound, the bulky diethyl groups provide steric hindrance that can influence the regioselectivity of reactions involving the oxolane ring, such as disfavoring nucleophilic attack at the adjacent C5 position.

In-Depth Analysis of this compound Reveals Gaps in Current Chemical Literature

A comprehensive review of available scientific data indicates a significant lack of specific research on the chemical compound this compound, particularly concerning its reaction mechanisms and the influence of its stereochemistry on chemical transformations. Despite extensive searches of chemical databases and scholarly articles, no detailed findings or dedicated studies on this specific molecule were identified.

The inquiry, which aimed to produce a detailed article on the chemical behavior of this compound, could not be fulfilled due to the absence of published research. The intended article was to be structured around the "," with a specific focus on the "Influence of Stereochemistry on Reaction Pathways and Product Distribution."

While the field of organic chemistry has extensively documented the principles of stereochemistry in various molecules, including the broad class of substituted tetrahydrofurans to which this compound belongs, specific experimental or theoretical studies on this particular compound appear to be absent from the public domain. General principles of stereochemical influence, such as steric hindrance and the formation of diastereomeric transition states, are well-established and would theoretically apply to this molecule. However, without specific research, any discussion would remain purely speculative and would not meet the required standards of a scientifically accurate and informative article based on verifiable findings.

The investigation sought to uncover data tables and detailed research findings that would illuminate how the spatial arrangement of atoms in the different stereoisomers of this compound affects the outcomes of its chemical reactions. Such information is crucial for chemists in designing synthetic routes and in understanding the biological activity of molecules.

The absence of specific data for this compound highlights a gap in the current chemical literature. It suggests that this compound has not been a focus of significant research efforts, or that any existing studies have not been made publicly available.

Advanced Spectroscopic and Structural Elucidation Studies of 4,4 Diethyloxolan 2 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of (4,4-Diethyloxolan-2-yl)methanol, revealing details about its atomic connectivity and spatial arrangement.

Detailed Assignment of Proton and Carbon Resonances

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a map of the chemical environments of the hydrogen and carbon atoms within the molecule. In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals provide crucial information. The protons on the carbon bearing the hydroxyl group (CH-OH) and the protons on the oxolane ring will exhibit distinct chemical shifts due to the varying electron-withdrawing effects of the adjacent oxygen atoms. The ethyl groups will show characteristic triplet and quartet patterns.

Similarly, ¹³C NMR spectroscopy distinguishes each unique carbon atom. libretexts.org The carbon attached to the hydroxyl group and the carbons within the oxolane ring, particularly those bonded to the ring oxygen, will resonate at lower fields (higher ppm values) due to deshielding effects. libretexts.org The carbon atoms of the diethyl groups will appear at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂OH | 3.4 - 3.7 | 63 - 68 |

| -CH-O- | 3.9 - 4.2 | 75 - 80 |

| -CH₂- (ring) | 1.8 - 2.2 | 35 - 40 |

| C(CH₂CH₃)₂ | - | 45 - 50 |

| -CH₂- (ethyl) | 1.3 - 1.6 | 25 - 30 |

| -CH₃ (ethyl) | 0.8 - 1.0 | 8 - 12 |

Note: These are predicted ranges and can vary based on solvent and experimental conditions.

Conformational Analysis of the Oxolane Ring System

The five-membered oxolane ring is not planar and adopts various puckered conformations to relieve ring strain. The most common conformations are the envelope (E) and twist (T) forms. For a 2-substituted oxolane like this compound, the substituent at the C2 position can adopt either an axial or equatorial-like orientation. The coupling constants (J-values) observed in the ¹H NMR spectrum, particularly between the proton at C2 and the adjacent protons at C3, can provide valuable information about the dihedral angles and thus the preferred conformation of the ring. A larger coupling constant generally suggests a pseudo-axial orientation of the interacting protons. The presence of bulky diethyl groups at the C4 position will also significantly influence the conformational equilibrium, likely favoring a conformation that minimizes steric interactions.

Determination of Diastereotopic and Enantiotopic Relationships

The presence of a chiral center at the C2 position of this compound gives rise to interesting stereochemical relationships between protons. The two protons of the hydroxymethyl group (-CH₂OH) are diastereotopic. This is because replacement of each proton in turn with a different group would lead to the formation of diastereomers. masterorganicchemistry.comchemistrysteps.com As a result, these two protons are chemically non-equivalent and are expected to have different chemical shifts in the ¹H NMR spectrum, often appearing as a pair of doublets (an AB quartet) if they couple to the C2 proton.

Similarly, the two methylene (B1212753) protons on each of the ethyl groups at the C4 position are also diastereotopic. Due to the chiral center at C2, the local environments of these protons are different. Consequently, each of these methylene groups will exhibit four distinct signals in the ¹H NMR spectrum, likely as complex multiplets. In contrast, the three protons of each methyl group are homotopic due to free rotation around the C-C single bond and are therefore chemically equivalent. chemistrysteps.comdalalinstitute.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₉H₁₈O₂), HRMS would provide a highly accurate mass measurement consistent with its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the hydroxymethyl group (-CH₂OH): This would result in a significant peak corresponding to the [M - 31]⁺ ion.

Loss of an ethyl group (-CH₂CH₃): This would lead to a peak at [M - 29]⁺.

Ring-opening and subsequent fragmentation: Cleavage of the oxolane ring can lead to a variety of smaller fragment ions, providing further clues about the connectivity of the molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

| [M]⁺ (C₉H₁₈O₂)⁺ | 158.1307 |

| [M - CH₂OH]⁺ (C₈H₁₅O)⁺ | 127.1123 |

| [M - C₂H₅]⁺ (C₇H₁₃O₂)⁺ | 129.0916 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadness arising from hydrogen bonding. nist.govcsic.es The C-O stretching vibrations will also be present. The alcohol C-O stretch is typically observed in the 1000-1260 cm⁻¹ range, while the ether C-O-C stretch of the oxolane ring will appear in a similar region, often as a strong, sharp band. The spectrum will also show characteristic C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

| C-O-C (ether) | Stretching | 1050 - 1150 |

Chiral Analytical Techniques for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at C2, it can exist as a pair of enantiomers. Determining the enantiomeric purity, or the enantiomeric excess (ee), is crucial in many applications. This is typically achieved using chiral analytical techniques.

One common method is chiral High-Performance Liquid Chromatography (HPLC) . In this technique, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Another approach involves the use of a chiral derivatizing agent . The alcohol can be reacted with a chiral reagent, such as Mosher's acid chloride, to form a pair of diastereomeric esters. These diastereomers have different physical properties and can be distinguished and quantified by standard spectroscopic techniques like NMR or achiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

There is no published data available detailing the specific conditions for the enantioselective separation of this compound using either chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). While methods for separating similar chiral molecules, such as other substituted dioxolanes, have been documented, these methodologies cannot be directly extrapolated to this specific compound. nih.govnih.gov The development of a successful separation method would require screening various chiral stationary phases and optimizing mobile phase or temperature gradient conditions, work that has not been reported for this molecule.

Optical Rotation Measurements

The specific optical rotation ([α]) of the enantiomers of this compound has not been reported. Optical rotation is a fundamental property of chiral molecules, indicating the direction (dextrorotatory, (+), or levorotatory, (-)) and magnitude to which a pure enantiomer rotates plane-polarized light. nihs.go.jpwikipedia.orgwikipedia.org This value is crucial for characterizing enantiopure samples and for calculating the enantiomeric excess of a mixture. wikipedia.org Without experimental measurement, the specific rotation of (R)- or (S)-(4,4-Diethyloxolan-2-yl)methanol remains unknown.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

No experimental or calculated Electronic Circular Dichroism (ECD) spectra for this compound are available in scientific databases. ECD spectroscopy is a powerful technique used to determine the absolute configuration (R or S) of chiral molecules by measuring the differential absorption of left and right circularly polarized light. encyclopedia.pub The process typically involves comparing the experimental ECD spectrum to spectra calculated for the possible enantiomers using computational methods like time-dependent density functional theory (TD-DFT). encyclopedia.pub The absence of such a study means the absolute configuration of any synthesized enantiomer of this compound has not been definitively assigned using this method.

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure

A crystal structure for this compound has not been deposited in any public crystallographic database. X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule and offers detailed insight into its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. The successful application of this technique requires the cultivation of a suitable single crystal, a process that has not been documented for this compound.

Theoretical and Computational Chemistry of 4,4 Diethyloxolan 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic structure of "(4,4-Diethyloxolan-2-yl)methanol". cuny.edu Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the distribution of electrons within the molecule, which in turn governs its reactivity. cuny.edunih.gov

Key electronic properties that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO reveals its capacity to accept electrons. For a molecule like this compound, the HOMO is likely to be localized on the oxygen atoms, particularly the hydroxyl oxygen, making it a primary site for electrophilic attack. The LUMO would be associated with antibonding orbitals, indicating regions susceptible to nucleophilic attack.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface creates a visual guide to the molecule's charge distribution. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the case of our target molecule, the oxygen atoms of the ether and hydroxyl groups would exhibit negative electrostatic potential, while the hydrogen of the hydroxyl group would show a positive potential.

Table 1: Illustrative Calculated Electronic Properties for a Substituted Oxolane Derivative This table presents hypothetical data for a related oxolane to demonstrate the type of information obtained from quantum chemical calculations.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy unoccupied orbital. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule. |

This is a hypothetical data table for illustrative purposes.

Conformational Analysis and Potential Energy Surfaces (e.g., Density Functional Theory (DFT) studies)

The flexible five-membered oxolane ring and the rotatable hydroxymethyl and diethyl groups of "this compound" mean that it can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

Density Functional Theory (DFT) is a widely used method for performing conformational analyses. nih.govnih.gov The process typically involves:

Systematic Search: Potential conformations are generated by systematically rotating the rotatable bonds.

Geometry Optimization: The geometry of each starting conformation is optimized to find the nearest local energy minimum on the potential energy surface.

Energy Calculation: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature. DFT studies on similar molecules, like methyl tetrahydrofuran-2-carboxylate, have shown that the choice of functional and basis set can significantly impact the results, with larger basis sets like cc-pVTZ providing a more consistent picture. nih.gov

The oxolane ring in "this compound" is expected to adopt envelope or twist conformations, which are pseudorotational states. The substituents at the C2 and C4 positions will influence the preferred conformation to minimize steric interactions. For instance, the bulky diethyl group at C4 will likely favor conformations where the substituents at C2 are in a pseudo-equatorial position.

Table 2: Example of Relative Energies for Different Conformations of a 2,4-Disubstituted Tetrahydrofuran (B95107) This table illustrates how the relative energies of different conformers might be presented.

| Conformer | Dihedral Angle (°C-O-C2-C(OH)) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60 | 0.00 |

| 2 | 180 | 1.5 |

| 3 | -60 | 2.1 |

This is a hypothetical data table for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Strategies

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For "this compound," this could involve modeling its synthesis, a common route for which is the reaction of a Grignard reagent with a lactone. researchgate.netacs.orgyoutube.commasterorganicchemistry.comyoutube.com

The synthesis would likely involve the reaction of γ,γ-diethyl-γ-butyrolactone with a suitable Grignard reagent, followed by reduction. Theoretical modeling of this process would involve:

Locating Reactants, Intermediates, and Products: The geometries of all species along the reaction pathway are optimized.

Finding Transition States: The transition state is the highest energy point on the reaction coordinate, and its geometry and energy determine the activation barrier of the reaction. medcraveebooks.com

Calculating Reaction Energetics: The energies of all stationary points are calculated to construct a potential energy profile for the reaction, providing insights into the reaction's feasibility and kinetics.

For the Grignard reaction, computational studies can help to understand the role of the magnesium ion in coordinating with the carbonyl oxygen, the stepwise addition of the Grignard reagent, and the subsequent ring-opening and reduction steps. acs.orgmasterorganicchemistry.com

Stereochemical Prediction and Rationalization of Stereoselectivity

If the synthesis of "this compound" involves the creation of a chiral center at C2, computational methods can be used to predict and rationalize the stereochemical outcome. By modeling the transition states leading to the different stereoisomers, the energy differences between these transition states can be calculated. According to transition state theory, the lower energy transition state will be favored, leading to a higher abundance of the corresponding stereoisomer.

For example, in the reduction of a ketone precursor to form the final alcohol, the approach of the reducing agent can be influenced by the existing stereochemistry of the molecule. Computational modeling can reveal the preferred direction of attack, explaining the observed diastereoselectivity.

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational chemistry can predict various spectroscopic properties, which is extremely useful for structure elucidation and confirmation. bohrium.combohrium.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. bohrium.combohrium.com This is typically done using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. nih.govrsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. Comparing these predicted shifts with experimental data can help to confirm the structure and assign the signals in the experimental spectrum. For complex molecules with multiple conformers, the predicted chemical shifts for each conformer can be averaged based on their Boltzmann populations to obtain a more accurate prediction.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can also be calculated. These correspond to the peaks in an IR spectrum and are useful for identifying the functional groups present in the molecule.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 75.2 | 74.8 |

| C4 | 45.8 | 46.1 |

| -CH₂OH | 63.5 | 63.2 |

| -CH₂CH₃ | 30.1 | 29.8 |

| -CH₂CH₃ | 8.5 | 8.7 |

This is a hypothetical data table for illustrative purposes.

Application As a Chemical Building Block and Intermediate in Complex Molecule Synthesis

Precursor in the Total Synthesis of Natural Products with Oxolane Moieties

The oxolane ring is a common motif in a vast number of biologically active natural products. nih.gov The strategic incorporation of pre-functionalized oxolane building blocks like (4,4-Diethyloxolan-2-yl)methanol can significantly streamline the total synthesis of these complex molecules. The gem-diethyl substitution at the C4 position can serve as a crucial structural element or as a directing group in subsequent stereoselective transformations.

The general strategy involves the coupling of the this compound unit with other fragments to construct the carbon skeleton of the target natural product. The primary hydroxyl group provides a convenient handle for various chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

| Natural Product Class | Representative Examples | Importance of Oxolane Moiety |

| Annonaceous Acetogenins | Uvaricin, Rolliniastatin | The tetrahydrofuran (B95107) rings are crucial for their cytotoxic and antitumor activities. |

| Lignans (B1203133) | Galgravin, Verrucosin | The central tetrahydrofuran ring connects the two aryl units and defines their spatial orientation. |

| Polyether Ionophores | Monensin, Ionomycin | The multiple tetrahydrofuran and pyran rings are responsible for their ion-binding capabilities. |

This table provides examples of natural product classes where a substituted oxolane core, similar to that in this compound, is a key structural feature.

Scaffold for the Construction of Diverse Heterocyclic Systems

The inherent reactivity of the oxolane ring in this compound, coupled with the functionality of the hydroxymethyl group, makes it an attractive scaffold for the synthesis of a variety of other heterocyclic systems. Ring-opening reactions of the tetrahydrofuran moiety, often promoted by Lewis or Brønsted acids, can lead to the formation of linear difunctional compounds that can be subsequently cyclized to afford different heterocycles.

For instance, acid-catalyzed ring opening in the presence of a suitable nucleophile can yield a diol or an amino alcohol, which can then be used to construct larger rings, such as piperidines or oxepanes. The hydroxymethyl group can also participate in intramolecular cyclization reactions, leading to the formation of bicyclic ether systems.

| Reaction Type | Reagents | Resulting Heterocyclic System |

| Acid-catalyzed ring opening and cyclization | H+, Amine | Substituted Piperidines |

| Intramolecular cyclization | Dehydrating agent | Bicyclic Ethers |

| Ring-rearrangement | Lewis Acid | Substituted Pyrrolidines |

This table illustrates potential transformations of a this compound-like scaffold to generate diverse heterocyclic structures.

Role in the Development of Novel Synthetic Reagents and Catalysts

The structural attributes of this compound lend themselves to its potential use in the development of novel synthetic reagents and catalysts. The primary hydroxyl group can be readily functionalized to attach the molecule to a solid support, creating a heterogeneous catalyst or scavenger resin.

Furthermore, the oxygen atoms within the oxolane ring and the hydroxyl group can act as Lewis basic sites, allowing the molecule to serve as a ligand for a metal center in a homogeneous catalyst. The gem-diethyl group can provide steric bulk, which can influence the selectivity of the catalyzed reaction. For example, chiral versions of this compound could be employed as ligands in asymmetric catalysis. The catalytic ring opening of similar structures, such as tetrahydrofuran-dimethanol, to produce valuable chemicals like 1,2,6-hexanetriol (B48424) highlights the potential of such substituted oxolanes in catalytic transformations. researchgate.net

Potential in the Synthesis of Specialized Polymeric Architectures

In the realm of polymer chemistry, this compound can be envisioned as a valuable monomer for the synthesis of specialized polymeric architectures. The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) or epoxides, leading to the formation of block copolymers with a defined end-group.

Alternatively, the compound can be used as a chain transfer agent in controlled radical polymerization techniques. More directly, it can be incorporated as a monomer in the synthesis of polyesters or polyethers through condensation polymerization. The presence of the bulky 4,4-diethyl group in the polymer backbone would be expected to influence the physical properties of the resulting material, such as its glass transition temperature, solubility, and mechanical strength.

| Polymerization Method | Role of this compound | Resulting Polymer Architecture |

| Ring-Opening Polymerization | Initiator | Block Copolymers |

| Condensation Polymerization | Monomer | Polyesters, Polyethers |

| Controlled Radical Polymerization | Chain Transfer Agent | End-functionalized Polymers |

This table outlines the potential roles of this compound in various polymerization techniques to create specialized polymers.

Advanced Analytical Methodologies for Quality Control and Stereochemical Assessment

Chromatographic Techniques for Compound Separation, Purity Determination, and Quantification

Chromatography is a cornerstone of chemical analysis, used to separate a mixture into its individual components. sigmaaldrich.com For a compound like (4,4-Diethyloxolan-2-yl)methanol, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable for determining purity and quantifying the substance. nih.gov

Gas Chromatography (GC) is particularly well-suited for volatile and thermally stable compounds. Given the structure of this compound, it is expected to be sufficiently volatile for GC analysis. The compound would be injected into the instrument, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantifying organic molecules, providing a signal that is proportional to the amount of substance present. This allows for the determination of purity by comparing the peak area of the main compound to the areas of any impurity peaks. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and efficient technique for separating compounds in a liquid mobile phase that passes through a column packed with a solid stationary phase under high pressure. sigmaaldrich.com For this compound, which possesses a hydroxyl group, Reverse-Phase HPLC (RP-HPLC) would be a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection for a compound lacking a strong chromophore, like this one, might be achieved using a Universal Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. If derivatization is performed to add a UV-active group, a UV detector could be used for highly sensitive quantification. nih.gov

Interactive Table 1: Illustrative RP-HPLC Method for Purity Analysis

Below is a hypothetical set of parameters for an RP-HPLC method that could be developed for the analysis of this compound.

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Polar mobile phase to elute the compound from the C18 column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. |

| Detector | ELSD / RI | Universal detection suitable for compounds without a UV chromophore. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |

Methodologies for Determining Enantiomeric and Diastereomeric Excess

The this compound molecule possesses a chiral center at the C2 position (the carbon atom bonded to both the ring oxygen and the hydroxymethyl group). Therefore, it can exist as a pair of enantiomers (R and S isomers). In stereoselective synthesis, or for biological applications, it is crucial to determine the ratio of these enantiomers, expressed as enantiomeric excess (e.e.).

The primary technique for this determination is chiral chromatography . This can be performed using either chiral HPLC or chiral GC. The principle involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times. nih.gov

For chiral HPLC , columns with stationary phases based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are widely used and have proven effective for separating the enantiomers of a broad range of chiral compounds. nih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is critical for achieving optimal separation. By integrating the peak areas for the two separated enantiomers, the enantiomeric excess can be calculated.

A similar approach can be taken with chiral GC , where a capillary column coated with a chiral selector (e.g., a cyclodextrin (B1172386) derivative) is used to resolve the enantiomers in the gas phase. nih.gov This method has been successfully applied to the separation of enantiomers of other chiral dioxolane structures, suggesting its potential applicability here. nih.gov

Interactive Table 2: Representative Chiral HPLC Separation Data

This table illustrates a hypothetical outcome of a successful chiral separation to determine enantiomeric excess.

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

| (R)-enantiomer | 8.5 | 975,000 | 97.5% |

| (S)-enantiomer | 9.8 | 25,000 | 2.5% |

| Enantiomeric Excess (e.e.) | - | - | 95.0% |

Enantiomeric Excess is calculated as: |(% Major Enantiomer - % Minor Enantiomer)|

Advanced Purity Assessment Methods Beyond Basic Identification

While chromatography provides excellent information on purity with respect to other organic compounds, a more comprehensive purity profile often requires orthogonal techniques.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov For a crystalline solid, DSC can provide a highly accurate melting point. More importantly, the shape of the melting peak can be used to assess purity. Impurities typically cause a depression and broadening of the melting endotherm. The van't Hoff equation can be applied to the DSC data to quantify the level of impurities with high sensitivity. nih.gov This method provides a measure of absolute purity and is not dependent on the response of a chromatographic detector.

High-Performance Liquid Chromatography (HPLC) for Organic Purity can be used in a more advanced capacity for quantitative purity assessment when a certified reference standard is available. This is the gold standard for determining the organic purity of pharmaceutical substances. The assay is typically performed using a UV detector if the molecule has a chromophore, or a more universal detector like ELSD if it does not. The purity of a test sample is determined by comparing its peak area to that of a precisely weighed amount of the high-purity reference standard, using the principle of external standardization. This method allows for the calculation of a precise percentage purity (w/w).

Interactive Table 3: Summary of Advanced Purity Assessment Methods

| Analytical Method | Principle | Information Provided |

| Differential Scanning Calorimetry (DSC) | Measures heat flow into a sample during a controlled temperature change. | Precise melting point, phase transitions, and assessment of absolute purity based on melting point depression. nih.gov |

| Quantitative HPLC (with Reference Standard) | Compares the detector response of the analyte to that of a known concentration of a high-purity reference standard. | Accurate and precise quantification of the compound's purity as a weight/weight percentage. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.